
ethyl N-bis(4-methylanilino)phosphorylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 103685 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its potential therapeutic effects and its role in various chemical reactions.
Vorbereitungsmethoden
The synthesis of NSC 103685 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 103685 may involve large-scale reactors and continuous processing methods to achieve higher yields and purity.
Analyse Chemischer Reaktionen
NSC 103685 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving NSC 103685 typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions can occur, where functional groups in NSC 103685 are replaced with other groups using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various derivatives of NSC 103685 with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 103685 has a wide range of applications in scientific research, including:
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 103685 is investigated for its potential therapeutic effects, including its ability to modulate specific molecular targets involved in disease processes.
Industry: In industrial applications, NSC 103685 is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of NSC 103685 involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context in which NSC 103685 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 103685 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 125973 and NSC 125974 share structural similarities with NSC 103685 but differ in their specific functional groups and reactivity.
Uniqueness: NSC 103685 is unique in its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
18639-03-7 |
|---|---|
Molekularformel |
C17H22N3O3P |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
ethyl N-bis(4-methylanilino)phosphorylcarbamate |
InChI |
InChI=1S/C17H22N3O3P/c1-4-23-17(21)20-24(22,18-15-9-5-13(2)6-10-15)19-16-11-7-14(3)8-12-16/h5-12H,4H2,1-3H3,(H3,18,19,20,21,22) |
InChI-Schlüssel |
NBWGSOFDDGNTBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NP(=O)(NC1=CC=C(C=C1)C)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


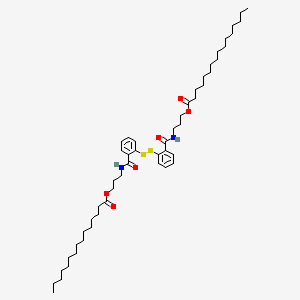
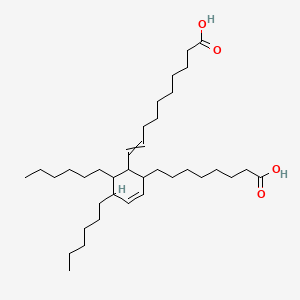

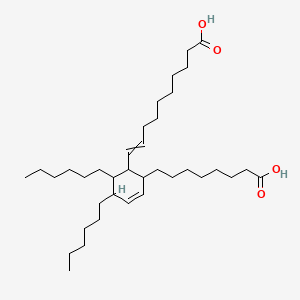
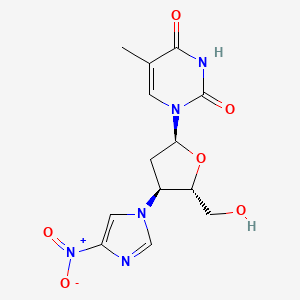
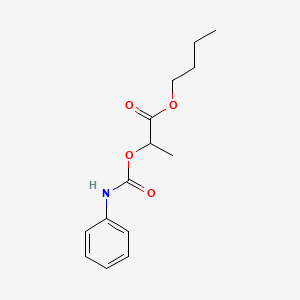
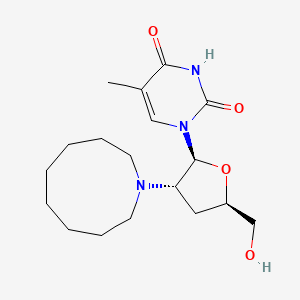

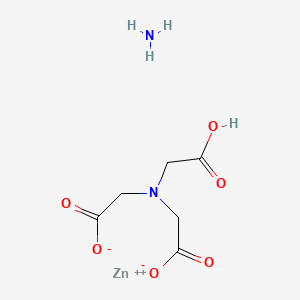

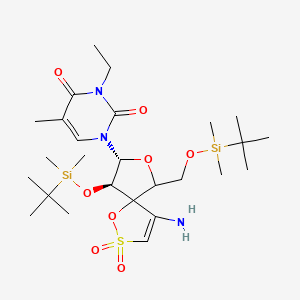
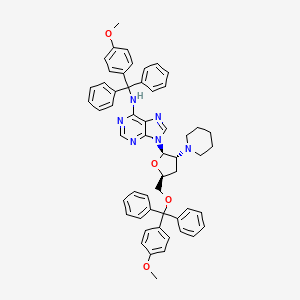
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

